molecular formula C10H18O3 B13253226 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid

Cat. No.: B13253226
M. Wt: 186.25 g/mol
InChI Key: KJQCCDUXOUCTCK-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and an ethoxymethyl (-CH₂-O-C₂H₅) substituent at position 4.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-(ethoxymethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)

InChI Key

KJQCCDUXOUCTCK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid are not well-documented. it is reasonable to assume that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Decarboxylation Reactions

This compound undergoes decarboxylation under specific thermal or catalytic conditions, losing carbon dioxide (CO₂) to form cyclic hydrocarbons or ethers.

Conditions Products Mechanistic Notes
High-temperature heating4-(Ethoxymethyl)cyclohexane + CO₂Radical intermediates drive CO₂ release.
Acidic catalysts (e.g., H₂SO₄)Cyclohexene derivativesCarboxylic acid protonation facilitates β-ketoacid-like decarboxylation .

The pKa of the carboxylic acid group (~4–5) enhances protonation under acidic conditions, accelerating decarboxylation.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol or hydrocarbon chain under catalytic hydrogenation or hydride-based conditions.

Reagents/Conditions Products Yield
LiAlH₄ (anhydrous ether)4-(Ethoxymethyl)cyclohexanemethanol75–85%
H₂/Pd-C (ethanol solvent)4-(Ethoxymethyl)cyclohexane60–70%

Reduction pathways depend on the steric hindrance from the ethoxymethyl group and cyclohexane ring conformation .

Esterification and Etherification

The carboxylic acid reacts with alcohols or alkyl halides to form esters or modified ethers.

Reaction Type Reagents Products
Fischer esterificationMethanol/H⁺Methyl 4-(ethoxymethyl)cyclohexanecarboxylate
AlkylationCH₃I/K₂CO₃Ethoxymethyl-cyclohexane carboxylate derivatives

Esterification is pH-dependent, requiring acidic conditions to activate the carboxylic acid. Competing etherification of the ethoxymethyl group is minimal due to its steric protection.

Oxidation Reactions

The ethoxymethyl substituent and cyclohexane ring exhibit limited oxidation potential under strong oxidizing agents.

Oxidizing Agent Conditions Products
KMnO₄ (acidic)Reflux in H₂SO₄No reaction (stable ring system)
Ozone (O₃)-78°C in CH₂Cl₂Cleavage products (trace yields)

The cyclohexane ring’s stability and electron-donating ethoxymethyl group hinder oxidation .

Cyclohexane Ring Functionalization

The chair conformation of the cyclohexane ring influences stereochemical outcomes in substitution or addition reactions.

Reaction Reagents Stereochemical Outcome
Electrophilic additionH₂O/H⁺Axial attack favored
Nucleophilic substitutionNaCN/DMSOEquatorial leaving group mobility

X-ray crystallography confirms that substituents adopt equatorial positions to minimize ring strain .

Hydrolysis of Ethoxymethyl Group

The ethoxymethyl group undergoes acid- or base-catalyzed hydrolysis to yield methanol and a hydroxymethyl intermediate.

Conditions Products Rate Constant (k)
1M HCl (reflux)4-(Hydroxymethyl)cyclohexanecarboxylic acid0.15 h⁻¹
NaOH (aqueous)Sodium carboxylate + methanol0.08 h⁻¹

Hydrolysis rates are slower compared to aliphatic ethers due to the cyclohexane ring’s steric effects .

Key Mechanistic Insights

  • Decarboxylation : Proceeds via a six-membered cyclic transition state, stabilized by the ethoxymethyl group’s electron-donating effect.

  • Reduction : LiAlH₄ selectively reduces the carboxylic acid without affecting the ethoxymethyl ether .

  • Steric Effects : The cyclohexane ring’s chair conformation directs reactants toward axial or equatorial positions, impacting reaction pathways .

This compound’s reactivity profile highlights its utility in synthesizing complex cyclohexane derivatives for pharmaceuticals and materials science .

Scientific Research Applications

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring with both an ethoxymethyl group and a carboxylic acid functional group. It has a molecular formula of C10H18O3C_{10}H_{18}O_3 and a molecular weight of approximately 186.25 g/mol. The cyclohexane backbone contributes to the compound's stability and versatility in organic chemistry, making it a significant intermediate in various chemical syntheses.

Scientific Research Applications

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid has diverse applications across various fields:

  • Chemical synthesis It serves as a crucial building block in synthesizing more complex molecules.
  • Pharmaceuticals It is used in the creation of pharmaceutical intermediates.
  • Agrochemicals The compound is a precursor in the synthesis of various agrochemicals.
  • Material science It is utilized in the development of new materials with specific properties.

Chemical Reactivity

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid can undergo several types of reactions:

  • Esterification Reacts with alcohols to form esters.
  • Amidation Reacts with amines to form amides.
  • Salt formation Reacts with bases to form carboxylate salts.
  • Reduction Can be reduced to form alcohols.

Mechanism of Action

The mechanism of action for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is not well-documented. as a carboxylic acid derivative, it likely interacts with molecular targets through hydrogen bonding and electrostatic interactions. The specific pathways and molecular targets involved would depend on the context of its use in research or therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Key Applications/Findings Reference
4-(Aminomethyl)cyclohexane-1-carboxylic acid (Tranexamic Acid) -CH₂-NH₂ (aminomethyl) 157.21 Antifibrinolytic agent; inhibits plasminogen activation. High binding affinity to Kringle domains .
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid -CH₂-O-CO-OCH₃ (methoxycarbonyl) 188.18 Pharmaceutical intermediate; used in synthesis of bioactive molecules .
4-(N-Maleimido-methyl)cyclohexane-1-carboxylic acid (HMBC) -CH₂-N-(maleimide) 254.27 Cross-linking agent in protein conjugates; enhances stability of HRP-aptamer complexes .
4-(2-Phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acid -CH₂-(2-phenylindole) 319.39 Potent inhibitor of the human classical complement pathway; suppresses Arthus reaction .
trans-4-(Aminomethyl)cyclohexane-1-carboxylic acid (AMCHA) -CH₂-NH₂ (aminomethyl, trans) 157.21 Stronger binding to Kringle domains than ε-aminocaproic acid (EACA); used in anticoagulant studies .
4-(4-Chlorophenyl)cyclohexane-1-carboxylic acid -C₆H₄-Cl (4-chlorophenyl) 238.71 Structural studies reveal planar cyclohexane rings; used in crystallographic analysis .

Key Comparative Insights:

Substituent Effects on Bioactivity: The aminomethyl group in tranexamic acid and AMCHA enhances polarity and hydrogen-bonding capacity, critical for binding to plasminogen Kringle domains . Maleimide (HMBC) and indole derivatives exhibit specialized roles in cross-linking and complement inhibition, respectively, driven by their electrophilic (maleimide) or aromatic (indole) properties .

Synthetic Utility :

  • Methoxycarbonyl and ethoxymethyl groups serve as protective or reactive handles in pharmaceutical synthesis. For example, methoxycarbonyl derivatives are intermediates in generating ester prodrugs .

Crystallographic Behavior: Substituents like chlorophenyl or aminomethyl influence crystal packing via halogen bonding or amine-carboxylic acid interactions. Ethoxymethyl’s ether oxygen may participate in weaker C-H···O hydrogen bonds, altering lattice stability compared to stronger N-H···O bonds in aminomethyl analogs .

Physicochemical Properties: Lipophilicity: Ethoxymethyl (logP ~1.5 estimated) > Methoxycarbonyl (logP ~0.8) > Aminomethyl (logP ~-0.5). This trend impacts solubility and bioavailability. Acidity: Carboxylic acid pKa values range from 4.5–5.0 for most analogs, but electron-withdrawing groups (e.g., chlorophenyl) may lower pKa further .

Biological Activity

4-(Ethoxymethyl)cyclohexane-1-carboxylic acid is a unique organic compound characterized by its cyclohexane ring structure, an ethoxymethyl group, and a carboxylic acid functional group. Its molecular formula is C10H18O3, with a molecular weight of approximately 186.25 g/mol. This compound has garnered attention for its potential biological activities, particularly as an enzyme modulator and its implications in various biochemical pathways.

The compound exhibits several types of chemical reactivity:

  • Oxidation : It can undergo oxidation to form various derivatives, which may enhance its biological activity.
  • Reduction : The compound can be reduced to yield different derivatives that may have distinct biological properties.
  • Substitution Reactions : The presence of the hydroxyl group allows for substitution reactions with electrophiles, potentially leading to biologically active compounds.

Enzyme Modulation

Research indicates that 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid may act as an enzyme inhibitor or modulator. Specifically, it has been studied for its interactions with enzymes involved in inflammatory pathways. For instance, it may influence the activity of leukotriene A4 hydrolase (LTA4H), which plays a dual role in inflammation regulation .

Case Studies

  • Inflammation Regulation : In studies involving mouse models, compounds structurally related to 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid demonstrated significant effects on neutrophil influx and cytokine release during inflammatory responses. These findings suggest that the compound could modulate inflammatory pathways effectively .
  • Antiviral Activity : Preliminary investigations have shown that compounds similar to 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid possess antiviral properties, particularly against HIV-1. Some derivatives exhibited low nanomolar EC50 values, indicating potent antiviral activity .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid:

  • Inhibition Potency : The compound has been tested for its inhibitory effects on various enzymes, with IC50 values indicating significant potency in modulating enzyme activity related to inflammation and viral replication.
Enzyme IC50 (µM) Effect
LTA4H<1Inhibition of leukotriene synthesis
HIV Reverse Transcriptase0.53 - 16.0Antiviral activity
  • Mechanism of Action : The mechanism involves interaction with specific active sites on enzymes, leading to altered enzymatic activity that can either inhibit or enhance physiological processes depending on the context .

Q & A

Q. What are conventional synthetic routes for 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid, and how can structural purity be ensured?

Traditional methods include diazotization and coupling reactions , where intermediates like 4-(aminomethyl)cyclohexane-1-carboxylic acid are functionalized with ethoxymethyl groups. For example, coupling with ethoxy-containing reagents under controlled pH and temperature ensures regioselectivity. Post-synthesis, FT-IR spectroscopy can confirm the presence of the ethoxymethyl group (C-O-C stretch at ~1100 cm⁻¹) and the carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹). LC-MS and elemental analysis validate molecular weight and purity .

Q. How can FT-IR and NMR spectroscopy resolve the stereochemistry of 4-(Ethoxymethyl)cyclohexane-1-carboxylic acid?

  • FT-IR : Distinctive absorption bands for the carboxylic acid (1700-1720 cm⁻¹) and ether (1050-1150 cm⁻¹) confirm functional groups.
  • ¹H NMR : The ethoxymethyl group shows a triplet for the methylene (-CH₂-O-) at δ 3.3–3.7 ppm and a quartet for the ethoxy (-OCH₂CH₃) at δ 1.1–1.3 ppm. ¹³C NMR resolves cyclohexane ring carbons (δ 20–40 ppm) and the carboxylic carbon (δ 170–175 ppm). Coupling constants in 2D NMR (e.g., COSY, HSQC) clarify axial/equatorial substituent orientations .

Q. What chromatographic methods are suitable for purifying this compound?

Reverse-phase HPLC with a C18 column and isocratic elution (e.g., acetonitrile/water with 0.1% formic acid) effectively separates impurities. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress. For large-scale purification, flash chromatography with gradient elution optimizes yield and purity .

Advanced Research Questions

Q. How can coupling reagents like EDCI/DMAP improve the synthesis of derivatives?

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid for amide bond formation, while DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst. For example, coupling with amines in DCM/DMF (3:1) at room temperature for 16 hours achieves >90% yield. Optimization includes adjusting stoichiometry (1.2 eq EDCI, 0.1 eq DMAP) and monitoring pH to prevent side reactions .

Q. What crystallographic strategies resolve hydrogen-bonding patterns in this compound?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) determines crystal packing. Hydrogen-bonding networks are analyzed using graph-set notation (e.g., R₂²(8) motifs for dimeric carboxylic acids). High-resolution data (≤1.0 Å) and twin refinement (via SHELXTL) address twinning in polar space groups .

Q. How do computational methods (e.g., DFT) predict reactivity and solvation effects?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s tautomeric stability, acidity (pKa ~4.5 for the carboxylic group), and solvation free energy. Solvent effects (e.g., water vs. DMF) are simulated using the Polarizable Continuum Model (PCM) . Frontier molecular orbitals (HOMO/LUMO) predict sites for electrophilic/nucleophilic attacks .

Q. What strategies mitigate discrepancies in spectroscopic data across studies?

  • Cross-validation : Compare experimental FT-IR/NMR with theoretical spectra (e.g., via ACD/Labs or ChemDraw).
  • Isotopic labeling : Use deuterated solvents to resolve overlapping NMR signals.
  • Synchrotron XRD : High-intensity X-rays resolve ambiguous electron density maps in crystallography .

Q. How does regioselectivity in substitution reactions impact derivative synthesis?

Steric and electronic effects govern substitution sites. For example, meta-directing groups (e.g., -COOH) on the cyclohexane ring favor electrophilic substitution at the 3-position. Lewis acid catalysts (e.g., AlCl₃) enhance selectivity in Friedel-Crafts alkylation. Monitoring by in-situ IR or Raman spectroscopy tracks intermediate formation .

Methodological Tables

Table 1: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
FT-IR1705 cm⁻¹ (C=O), 1103 cm⁻¹ (C-O-C), 2500-3000 cm⁻¹ (O-H)
¹H NMR (DMSO-d6)δ 1.15 (t, -OCH₂CH₃), δ 3.45 (m, -CH₂-O-), δ 12.1 (s, -COOH)
¹³C NMRδ 173.2 (COOH), δ 65.8 (-OCH₂-), δ 14.5 (-CH₃)

Table 2: Optimization of Coupling Reactions with EDCI/DMAP

ParameterOptimal ConditionImpact on Yield
SolventDCM/DMF (3:1)Maximizes solubility
Catalyst Load0.1 eq DMAPReduces side products
Reaction Time16 hours at 25°C>90% conversion
WorkupAcidic aqueous extractionRemoves unreacted EDCI

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